3-Pyrrolidin-1-yl-piperidine dihydrochloride is a chemical compound characterized by a piperidine ring substituted with a pyrrolidine group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug discovery. Its molecular formula is and it has a molecular weight of approximately 227.17 g/mol .
The compound is synthesized through various chemical processes, primarily involving the catalytic hydrogenation of pyrrolylpyridine. It can be sourced from chemical suppliers and is used extensively in research settings, particularly in studies related to neurotransmitter systems and drug development .
3-Pyrrolidin-1-yl-piperidine dihydrochloride falls under the category of organic compounds, specifically within the class of piperidine derivatives. Its unique structure allows it to interact with biological systems, making it a valuable compound in pharmacological research.
The synthesis of 3-Pyrrolidin-1-yl-piperidine dihydrochloride typically involves the following steps:
The industrial production of this compound mirrors the laboratory synthesis but is scaled up to meet larger demand while maintaining high yields and purity. The use of palladium on carbon as a catalyst is crucial for achieving efficient conversion rates during hydrogenation.
The molecular structure of 3-Pyrrolidin-1-yl-piperidine dihydrochloride features a piperidine ring fused with a pyrrolidine moiety. This dual-ring structure enhances its pharmacological profile by combining the properties of both rings, which can facilitate interactions with various biological targets.
3-Pyrrolidin-1-yl-piperidine dihydrochloride can participate in several chemical reactions:
These reactions are essential for modifying the compound's structure to enhance its biological activity or to create derivatives for further study in medicinal chemistry.
The mechanism of action for 3-Pyrrolidin-1-yl-piperidine dihydrochloride involves its interaction with specific molecular targets such as neurotransmitter receptors or enzymes. Its structural features enable it to bind effectively to these targets, modulating their activity and resulting in various biological effects. The precise pathways and molecular interactions depend on the specific context of its application in research or therapeutic settings .
3-Pyrrolidin-1-yl-piperidine dihydrochloride has several scientific applications:
The assembly of the piperidine-pyrrolidine core in 3-(pyrrolidin-1-yl)piperidine dihydrochloride primarily leverages nucleophilic substitution reactions between appropriately functionalized heterocyclic precursors. A particularly efficient approach involves the reaction of 3-halopiperidines (bromide or chloride derivatives) with pyrrolidine under optimized conditions. This method typically employs polar aprotic solvents such as acetonitrile or DMF at elevated temperatures (80-100°C), achieving reaction times of 12-24 hours. Under these conditions, nucleophilic displacement yields the free base of 3-(pyrrolidin-1-yl)piperidine with isolated yields typically ranging from 65-78% after workup [1] [7].
Chiral variants require specialized approaches due to the stereogenic center at the 3-position of the piperidine ring. For the synthesis of enantiomerically pure (R)- or (S)-1-(pyrrolidin-3-yl)piperidine dihydrochloride, researchers employ chiral pool starting materials or catalytic asymmetric synthesis. One documented method utilizes (R)- or (S)-3-aminopyrrolidine derivatives protected with acid-labile groups (e.g., Boc), which undergo nucleophilic coupling with 1,5-dibromopentane. Subsequent deprotection and ring closure yield the enantiomerically enriched target molecule. This strategy maintains excellent stereochemical integrity (>98% ee) when conducted below 30°C to prevent racemization [2] [6] [8].
Table 1: Nucleophilic Substitution Approaches for Core Assembly
Method | Reactants | Conditions | Yield (%) | Stereoselectivity |
---|---|---|---|---|
Halide Displacement | 3-Bromopiperidine + Pyrrolidine | DMF, 90°C, 18h | 78% | Racemic |
Chiral Building Block | (S)-3-(Boc-amino)pyrrolidine + 1,5-Dibromopentane | THF, 25°C, 12h; Deprotection/Cyclization | 65% | >98% ee |
Reductive Amination | 3-Piperidone + Pyrrolidine | NaBH₃CN, MeOH, 0°C to rt, 6h | 82% | Racemic |
Microwave-Assisted | 3-Chloropiperidine + Pyrrolidine | DMF, 120°C, 45 min (μW) | 85% | Racemic |
Alternative routes employ reductive amination strategies between 3-piperidones and pyrrolidine, using sodium cyanoborohydride (NaBH₃CN) in methanol at controlled temperatures (0°C to room temperature). This approach achieves higher yields (typically 80-85%) but requires careful pH control (pH 5-6) via acetic acid addition to suppress iminium salt precipitation and maximize conversion efficiency. Microwave-assisted synthesis significantly reduces reaction times to under 1 hour while increasing yields to 85% through enhanced reaction kinetics, though this method remains predominantly racemic without chiral catalysts or resolved starting materials [1] [7].
Conversion of the free base 3-(pyrrolidin-1-yl)piperidine to its dihydrochloride salt (CAS 1185300-96-2) follows strict stoichiometric control and precipitation protocols critical for pharmaceutical-grade purity. The tertiary amine functionality of the piperidine nitrogen and the secondary amine of the pyrrolidine ring both protonate, requiring precisely two equivalents of hydrochloric acid per mole of free base. Industrial protocols dissolve the free base in anhydrous diethyl ether or tert-butyl methyl ether (TBME) under inert atmosphere (N₂ or Ar) and slowly add ethereal HCl (1.0-2.0 M in diethyl ether) at 0-5°C with vigorous stirring. This controlled addition prevents localized overheating that could degrade the compound or induce side reactions [3] [5].
Salt crystallization occurs optimally at low temperatures (-20°C) for 12-24 hours, yielding a white crystalline solid with chemical purity exceeding 98% as verified by HPLC. Critical parameters include:
Table 2: Hydrochloride Salt Formation Optimization Parameters
Parameter | Standard Protocol | Optimized Industrial Protocol | Effect on Product Quality |
---|---|---|---|
HCl Equivalents | 2.0 eq | 2.05 eq | Prevents free base contamination (<0.5%) |
Solvent | Diethyl Ether | tert-Butyl Methyl Ether (TBME) | Higher yield (92% vs 85%), lower water solubility |
Addition Temperature | 0-5°C | -10°C to 0°C | Narrower particle size distribution (D90 < 50μm) |
Crystallization | -20°C, 12h | -20°C, 24h with slow warming to 4°C | Reduces solvent inclusion (<200 ppm) |
Drying | Vacuum, 25°C | Vacuum, 40°C with N₂ purge | Residual solvents <5000 ppm (ICH limits) |
Alternative acid sources like hydrogen chloride gas require specialized equipment but offer advantages in large-scale manufacturing by eliminating solvent volumes from ethereal solutions. Post-crystallization, the dihydrochloride salt undergoes fluidized bed drying at 40°C under nitrogen purge to achieve residual solvent levels below 5000 ppm, complying with ICH guidelines. The final product typically displays a melting point range of 245-250°C (dec) and solubility >200 mg/mL in water at 25°C, essential for formulation flexibility [3] [5] [9].
Transitioning from batch to continuous flow chemistry addresses key scalability challenges in 3-(pyrrolidin-1-yl)piperidine dihydrochloride manufacturing, particularly for the nucleophilic substitution step. Microreactor systems (channel diameters 500-1000 μm) enable precise temperature control (±1°C) and mixing efficiency unattainable in batch reactors. A documented continuous process feeds 3-bromopiperidine (1.0 M in DMF) and pyrrolidine (1.2 M in DMF) via separate inlets into a temperature-controlled reactor coil (90°C, 20 min residence time) at a combined flow rate of 10 mL/min. This configuration achieves 95% conversion compared to 78% in batch mode while reducing solvent consumption by 40% through concentration optimization [6] [7].
Integrated quench and extraction modules allow direct processing of the reaction stream: the output flows through an in-line mixer containing 10% aqueous K₂CO₃ (2:1 v/v aqueous:organic), followed by a membrane-based liquid-liquid separator. The organic phase (DMF containing product) then enters a falling film evaporator for solvent exchange to ethanol before hydrochlorination. This continuous workup minimizes intermediate handling and reduces total processing time from 48 hours (batch) to under 5 hours. For salt formation, segmented flow reactors with multiple HCl addition points prevent localized over-acidification, yielding dihydrochloride crystals with consistent bulk density (0.45-0.55 g/cm³) and flow properties suitable for direct tablet compression [6] [7].
Table 3: Continuous Flow Reactor Configurations for Scalable Synthesis
Process Stage | Reactor Type | Key Parameters | Throughput (kg/day) | Advantages vs Batch |
---|---|---|---|---|
Nucleophilic Substitution | Tubular Microreactor | 90°C, 20 min residence, P=3 bar | 25 | 17% yield increase, 40% solvent reduction |
Quenching/Extraction | Centrifugal Contactor | 3000 rpm, Phase ratio 1.5:1 (aq:org) | 50 | Eliminates emulsion formation |
Solvent Exchange | Thin-Film Evaporator | 50°C, <100 mbar, Feed rate 15 L/h | 100 | Retains <50 ppm DMF in product stream |
Salt Formation | Oscillatory Baffled Reactor | Amplitude 75%, Frequency 4 Hz | 75 | Uniform crystal size (CV < 10%) |
Drying | Continuous Tray Dryer | 40°C, N₂ sweep 20 L/min, Residence 2h | 100 | Moisture content <0.5% w/w |
Final purification of 3-(pyrrolidin-1-yl)piperidine dihydrochloride presents a choice between crystallization and chromatographic methods, each with distinct advantages for specific quality attributes. Industrial-scale crystallization typically employs ethanol-water mixtures (4:1 v/v) using gradient cooling from 60°C to -10°C over 8 hours. This yields needle-shaped crystals with chemical purity >99.5% and low residual solvent content (<3000 ppm ethanol). Critical crystallization parameters include:
Chromatographic purification remains essential for removing structurally similar impurities like 1-(piperidin-4-yl)pyrrolidine or 4-(pyrrolidin-1-yl)piperidine, which co-crystallize with the target compound. Reverse-phase flash chromatography (C18 silica, 15-25 μm particle size) with isocratic elution (acetonitrile: 0.1 M aqueous HCl = 70:30) achieves baseline separation of these isomers. While chromatography delivers exceptional purity (>99.9%), it introduces significant challenges:
Hybrid approaches are emerging where initial crystallization provides bulk purity (98-99%), followed by selective chromatographic polishing of isolated impurity fractions. This reduces chromatography load by 80% while maintaining purity specifications. Analytical monitoring via HPLC-ELSD (evaporative light scattering detection) employs a HILIC column (2.6 μm, 150 × 4.6 mm) with mobile phase 10 mM ammonium formate (pH 3.0)-acetonitrile (30:70) at 0.8 mL/min, enabling detection of impurities down to 0.05% without derivatization [1] [6].
Table 4: Comparison of Purification Techniques for Pharmaceutical-Grade Material
Parameter | Crystallization | Chromatography | Hybrid Approach |
---|---|---|---|
Chemical Purity | 99.0-99.5% | >99.9% | 99.95% |
Process Yield | 85-90% | 70-75% | 80-82% |
Residual Solvents | <3000 ppm | <100 ppm | <500 ppm |
Isomeric Impurities | 0.3-0.5% | <0.05% | <0.1% |
Capital Cost | Moderate ($1-2M) | High ($3-5M) | Moderate-High ($2-3M) |
Operating Cost | Low ($50-100/kg) | Very High ($500-1000/kg) | Moderate ($150-200/kg) |
Environmental Impact (PMI) | 15-20 | 50-100 | 25-30 |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0